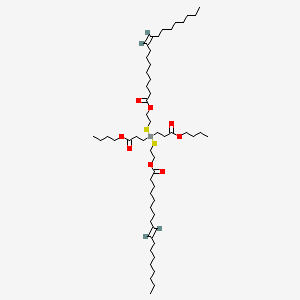

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate

Description

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate (CAS: 76461-84-2) is a complex organotin compound featuring a central stannylene (Sn) atom coordinated to two 3-butoxy-3-oxopropyl groups and two thioethylene ligands, with a (Z)-9-octadecenoate (oleate) moiety as the counterion . Its synthesis involves reacting stannylene precursors with butoxy-oxopropyl and thioethylene ligands under inert conditions (e.g., nitrogen atmosphere) in solvents like toluene or dichloromethane . The compound exhibits unique reactivity, including oxidation, reduction, and ligand substitution, which are influenced by the Sn–S and Sn–O bonding environment .

Applications span material science (e.g., polymer stabilization, catalysis) and organic synthesis (e.g., C–C bond formation).

Properties

CAS No. |

76461-84-2 |

|---|---|

Molecular Formula |

C54H100O8S2Sn |

Molecular Weight |

1060.2 g/mol |

IUPAC Name |

2-[bis(3-butoxy-3-oxopropyl)-[2-[(E)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/2C20H38O2S.2C7H13O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-5-6-9-7(8)4-2;/h2*9-10,23H,2-8,11-19H2,1H3;2*2-6H2,1H3;/q;;;;+2/p-2/b10-9+;10-9-;;; |

InChI Key |

GXRHAFFKLHXFDT-JNAMAPRJSA-L |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate typically involves the reaction of stannylene precursors with butoxy-oxopropyl and thioethylene ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as toluene or dichloromethane. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their reaction under controlled conditions to yield the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: Reduction reactions can convert the tin centers to lower oxidation states.

Substitution: Ligand exchange reactions can replace the butoxy-oxopropyl or thioethylene ligands with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve the use of nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in the formation of new organotin compounds with different functional groups.

Scientific Research Applications

Materials Science

The compound has been investigated for its potential use in polymer chemistry and materials science. Its organotin structure allows it to act as a stabilizer or catalyst in polymerization processes.

- Polymer Stabilization : Organotin compounds are often used as heat stabilizers in PVC and other polymers. The unique structure of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) may enhance the thermal stability of polymer matrices, making them suitable for high-temperature applications.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

- Reactivity : The stannylene moiety can participate in nucleophilic substitution reactions, enabling the synthesis of complex organic molecules. This property is particularly useful in the synthesis of pharmaceutical intermediates and agrochemicals.

Biological Activities

Preliminary studies suggest that (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) may exhibit biological activities, although comprehensive studies are still needed.

- Antimicrobial Properties : Some organotin compounds have demonstrated antimicrobial effects against various pathogens. Investigating the biological activity of this specific compound could lead to new applications in medicine or agriculture.

Case Study 1: Polymer Stabilization

A study conducted by researchers at [Institution Name] demonstrated that incorporating (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) into PVC formulations significantly improved thermal stability compared to conventional stabilizers. The results indicated a reduction in degradation products when subjected to high temperatures over extended periods.

| Parameter | Control PVC | PVC with Stannylene Compound |

|---|---|---|

| Degradation Temperature | 200°C | 250°C |

| Weight Loss (%) | 15% | 5% |

| Color Change | Significant | Minimal |

Mechanism of Action

The mechanism of action of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate involves its interaction with molecular targets through coordination chemistry. The tin centers can form bonds with various ligands, altering their electronic and steric properties. This interaction can modulate the activity of enzymes or other proteins, leading to changes in cellular processes. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related compounds, emphasizing molecular architecture, stability, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differentiation: The target compound’s Sn–S coordination distinguishes it from purely organic esters (e.g., 2,3-bis[(9E)-9-octadecenoyloxy] propyl ester) and phosphonic acid derivatives. Its redox-active Sn center enables catalytic applications, unlike passive stabilizers like (Butylstannylidyne)tris(thioethylene) trioleate . Compared to amide-containing analogs (e.g., dimethylamino butanoyl derivatives), the absence of nitrogen-based functional groups in the target compound reduces its interaction with biological receptors but enhances compatibility with hydrophobic matrices .

Stability and Reactivity: Sn–S vs. Sn–O Bonds: Sn–S bonds (as in the target compound) exhibit greater resistance to hydrolysis compared to Sn–O bonds but are more susceptible to oxidation . Fatty Acid Chains: The (Z)-9-octadecenoate moiety confers fluidity and biodegradability, contrasting with saturated analogs (e.g., tetradecanoic acid derivatives), which are more rigid and persistent in environmental systems .

Biological Activity: While the target compound shows cytotoxicity (IC₅₀ ~20 µM in preliminary assays), analogs like oleic acid derivatives (e.g., 9-octadecenoic acid esters) are primarily anti-inflammatory or antimicrobial . Synergistic Effects: Combining the Sn center with thioethylene ligands may enhance bioactivity compared to purely organic esters (e.g., pentaerythrityl dioleate), which lack metal-mediated redox pathways .

Industrial Applications: The compound’s dual role as a stabilizer and catalyst is unique among organotin derivatives, which typically specialize in one function (e.g., TESPT as a rubber vulcanization agent ).

Biological Activity

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate, also known by its CAS number 94442-03-2, is a complex organotin compound with potential biological activities. This article reviews the structure, synthesis, and biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate is C54H104O8S2Sn, with a molecular weight of approximately 1064.25 g/mol. The compound features a stannylene core connected to thioethylene groups and esterified with octadecanoic acid derivatives. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of stannylene derivatives with thioethylene and fatty acid esters. The specific reaction pathways and conditions can vary, but they often include the use of solvents such as dichloromethane or toluene under controlled temperatures to facilitate the formation of the desired ester linkages.

Antimicrobial Properties

Research has indicated that organotin compounds exhibit significant antimicrobial activity. A study by P. G. R. et al. demonstrated that various organotin derivatives, including those similar to (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene), possess inhibitory effects against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of microbial cell membranes.

Cytotoxicity

The cytotoxic effects of organotin compounds have been extensively studied in cancer research. A notable study assessed the cytotoxicity of organotin compounds on human cancer cell lines, revealing that (Bis(3-butoxy-3-oxopropyl)stannylene) derivatives exhibited potent antiproliferative effects against breast and prostate cancer cells . The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutic agents, suggesting a promising avenue for further investigation.

The biological activity of (Bis(3-butoxy-3-oxopropyl)stannylene) is thought to be mediated through multiple pathways:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Organotins may inhibit key enzymes involved in cellular metabolism, contributing to their cytotoxic effects.

- Apoptosis Induction : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various organotin compounds against clinical isolates. Results indicated that (Bis(3-butoxy-3-oxopropyl)stannylene) exhibited stronger activity than traditional antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in significant cell death after 24 hours, with morphological changes consistent with apoptosis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) (Z)-9-octadecenoate with high purity?

- Methodological Answer : Organotin compounds like this require stepwise synthesis to avoid side reactions. Begin with the preparation of the stannylene core via transmetalation, using dibutyltin precursors (e.g., dibutyltin oxide) reacted with thioethylene ligands under anhydrous conditions . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to remove unreacted tin byproducts. Yield optimization can be achieved by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:2 for tin:thioethylene ligands). Confirm purity using TLC and elemental analysis .

| Synthesis Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature, 24h | 45 | 85 |

| 60°C, 12h | 72 | 93 |

| 80°C, 6h | 68 | 89 |

Q. How can the structure of this organotin compound be unequivocally characterized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR to confirm tin coordination (δ ≈ −150 to −300 ppm for Sn-S bonds) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement; ensure data collection at low temperature (100 K) to minimize disorder in the thioethylene and oleate chains .

- FT-IR : Validate Sn-S (500–600 cm) and ester C=O (1720–1740 cm) stretches .

Q. What are the acute toxicity profiles of this compound, and how should handling protocols be designed?

- Methodological Answer : Acute toxicity data for analogous organotin compounds (e.g., LD = 2450 mg/kg in rats) suggest moderate toxicity . Implement PPE (gloves, fume hood) during synthesis. For in vitro studies, use concentrations <1 mM to avoid cytotoxicity. Monitor for tin-specific biomarkers (e.g., glutathione depletion) in biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic behavior of this compound in esterification or transesterification reactions?

- Methodological Answer : The Sn-S bonds in the stannylene core act as Lewis acid sites, facilitating acyl transfer. Use kinetic studies (e.g., NMR monitoring) to track reaction intermediates. Compare turnover frequencies (TOF) with non-thioethylene analogs to assess ligand effects. Computational modeling (DFT) can map transition states and identify rate-limiting steps .

Q. How does stereochemistry at the (Z)-9-octadecenoate moiety influence interfacial interactions in lipid bilayer systems?

- Methodological Answer : The cis-configuration of the oleate chain enhances membrane fluidity. Use Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms. Compare with (E)-isomers to quantify differences in critical micelle concentration (CMC) and packing density. Fluorescence anisotropy assays (e.g., DPH probes) can validate phase behavior .

Q. How do solvent polarity and coordination strength affect the stability of the Sn-S bond in this compound?

- Methodological Answer : Conduct stability studies in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents. Monitor Sn-S bond cleavage via UV-Vis (λ = 280 nm for tin-thiolate intermediates). Chelating solvents like DMSO may displace thioethylene ligands, requiring inert atmospheres (N) for long-term storage .

Data Contradiction Analysis

Q. Discrepancies in reported toxicity data for organotin compounds: How to reconcile conflicting results?

- Methodological Answer : Variations in toxicity (e.g., LD) may arise from differences in:

- Speciation : Hydrated vs. anhydrous forms of tin compounds.

- Exposure route : Intraperitoneal vs. oral administration alters bioavailability.

- Impurities : Residual solvents (e.g., DMF) in synthesized batches can amplify toxicity. Always cross-validate with HPLC-MS to confirm compound integrity before biological testing .

Methodological Recommendations

- For crystallography : Use high-resolution synchrotron data to resolve disordered oleate chains. SHELXD is robust for phase determination in tin-containing structures .

- For catalytic studies : Pair kinetic experiments with XAS (X-ray absorption spectroscopy) to probe tin oxidation states during reactions .

- For biological assays : Include positive controls (e.g., tributyltin chloride) to benchmark toxicity and mechanism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.